Computed Lipophilicity and Ionisation State Shift Relative to the 4‑Regioisomer
The 3‑regioisomer (target compound) exhibits a lower computed LogD at physiological pH compared to the 4‑regioisomer. Specifically, at pH 7.4, the LogD of 1-(piperidin-3-yl)pyrrolidin-2-one is -2.35, whereas the 4‑regioisomer (1-(piperidin-4-yl)pyrrolidin-2-one) has a LogD of -1.98 [1]. The difference of approximately 0.4 log units indicates that the 3‑isomer is more hydrophilic and may display distinct passive membrane permeability and aqueous solubility characteristics, which can be exploited when fine‑tuning ADME properties is required.
| Evidence Dimension | Computed LogD (pH 7.4) – lipophilicity descriptor |
|---|---|
| Target Compound Data | LogD (pH 7.4) = -2.35 |
| Comparator Or Baseline | 1-(Piperidin-4-yl)pyrrolidin-2-one (CAS 91596-61-1): LogD (pH 7.4) = -1.98 |
| Quantified Difference | ΔLogD ≈ ‑0.37 (more hydrophilic) |
| Conditions | In silico prediction using JChem software; values from ChemBase database |
Why This Matters
Even a modest ΔLogD of ~0.4 translates to a roughly 2.5‑fold difference in partition coefficient, which can be decisive when selecting a scaffold for CNS vs. peripheral target exposure or for optimising aqueous solubility in biochemical assays.
- [1] ChemBase entries for molecule 273276 (3‑isomer) and molecule 273277 (4‑isomer). LogD values computed by JChem. View Source
